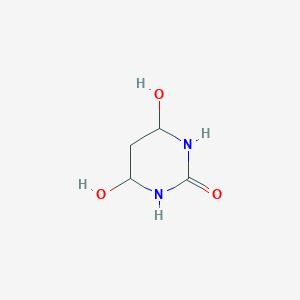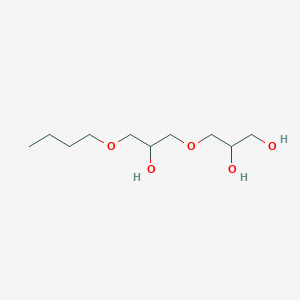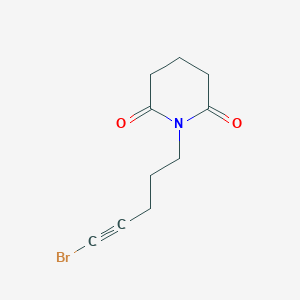![molecular formula C10H21N3O B12554109 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile CAS No. 189253-71-2](/img/structure/B12554109.png)
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is an organic compound with the molecular formula C10H21N3O. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitrile group, an ether linkage, and dimethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile typically involves a multi-step process:
Step 1: Reaction of dimethylamine with 2-chloroethanol to form 2-(dimethylamino)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s dimethylamino groups can interact with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]-N,N-dimethylpropylamine
- 3-[2-(Dimethylamino)ethoxy]ethylamine
Uniqueness
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is unique due to the presence of both a nitrile group and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. Its ether linkage also differentiates it from other similar compounds, providing unique properties in terms of solubility and stability.
Properties
CAS No. |
189253-71-2 |
|---|---|
Molecular Formula |
C10H21N3O |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propanenitrile |
InChI |
InChI=1S/C10H21N3O/c1-12(2)7-9-14-10-8-13(3)6-4-5-11/h4,6-10H2,1-3H3 |
InChI Key |
QOUPJMSRAZQXGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCN(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)

![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)



![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)

![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
